7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 . It’s a heterocyclic compound that can be used as a pharmaceutical building block .
Synthesis Analysis
The synthesis of substituted pyridines, such as 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is 1S/C8H7ClN2O/c1-12-6-4-11-8 (9)7-5 (6)2-3-10-7/h2-4,10H,1H3 . This indicates the presence of a chlorine atom, a methoxy group, and a pyrrolopyridine core in the molecule.Scientific Research Applications
Synthesis of Derivatives
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and related structures serve as versatile building blocks in chemical synthesis. They are used in the efficient synthesis of various derivatives, such as 4-substituted 7-azaindole derivatives, through simple nucleophilic displacement reactions. This process has been utilized in the synthesis of 4-O- and C-substituted-7-azaindoles, demonstrating the compound's utility in producing structurally diverse molecules (Figueroa‐Pérez et al., 2006).
Role in Medicinal Chemistry
These compounds play a significant role in medicinal chemistry. For example, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed, synthesized, and biologically evaluated as c-Met inhibitors. These efforts contribute to the development of new therapeutic agents, highlighting the compound's importance in drug discovery and development (Liu et al., 2016).
Antibacterial Agent Synthesis
A study demonstrated the synthesis of 1H-pyrrolo[2,3-b]pyridine systems for potential use as antibacterial agents. This underscores the compound's role in the development of new antibacterial compounds, contributing to the fight against bacterial infections (Abdel-Mohsen & Geies, 2008).
Catalysis and Derivative Formation
The compound is also significant in catalysis, as seen in the rhodium-catalyzed asymmetric addition of arylboronic acids to derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. This process aids in the synthesis of new original derivatives, demonstrating the compound's versatility in organic synthesis (Croix et al., 2015).
Semiconducting Material Development
It also finds application in the development of semiconducting materials. The synthesis of nitrogen-embedded small molecules derived from compounds like 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine has led to the exploration of their optical, electrochemical properties, and carrier transport properties, showcasing its role in the field of material science (Zhou et al., 2019).
Electronic Structure Analysis
Finally, research into the electronic structure and topological features of related compounds, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, provides insights into the molecular properties that could be relevant in various applications, from material science to pharmaceuticals (Hazra et al., 2012)
properties
IUPAC Name |
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRTUWDSZHBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580924 | |
Record name | 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
446284-32-8 | |
Record name | 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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